molecular formula C3H11N3O4S B1582112 Guanidine, N,N-dimethyl-, sulfate (2:1) CAS No. 598-65-2

Guanidine, N,N-dimethyl-, sulfate (2:1)

Cat. No. B1582112
CAS RN: 598-65-2
M. Wt: 185.21 g/mol
InChI Key: ACPFLXJEPKOPGF-UHFFFAOYSA-N
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Description

Guanidine, N,N-dimethyl-, sulfate (2:1) is a chemical compound with the linear formula [(CH3)2NC(NH2)=NH]2·H2SO4 . It is used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .


Synthesis Analysis

The synthesis of N,N-dimethylguanidine sulfate involves a one-pot approach from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .


Molecular Structure Analysis

The molecular structure of N,N-dimethylguanidine sulfate can be represented by the SMILES string OS(O)(=O)=O.CN(C)C(N)=N.CN(C)C(N)=N . The molecular weight of the compound is 272.33 .


Chemical Reactions Analysis

N,N-dimethylguanidine sulfate has been employed as a peroxide activator for bleaching cellulosic textiles and in the synthesis of N2, N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine . It is also a substrate for the modified Pictet-Spengler reaction .


Physical And Chemical Properties Analysis

N,N-dimethylguanidine sulfate is a white to off-white powder . It has a melting point of 300 °C (dec.) (lit.) . It is also hygroscopic .

Scientific Research Applications

Synthesis and Chemical Properties

Guanidine, N,N-dimethyl-, sulfate (2:1) plays a crucial role in the synthesis of various chemical compounds. For example, it is used in the synthesis of N-Substituted guanidines and N-Substituted-4-(3-pyridinyl)-2-pyrimidinamines via O-Methylisourea Sulfate, which involves reactions under alkaline conditions to produce several derivatives. These compounds are characterized by techniques like 1H NMR, IR, and elementary analysis, indicating a simple route with milder reaction conditions and inexpensive raw materials (Y. Zhang, 2014).

RNA Research

In RNA research, Guanidine, N,N-dimethyl-, sulfate (2:1) is used in probing the secondary and tertiary interactions of RNA molecules in solution. The chemical reacts with the N-7 of guanosines, which helps in sensing tertiary interactions. This application is significant for understanding RNA structures and their interactions at different temperatures and pH levels (D. Peattie & W. Gilbert, 1980).

Atmospheric Science

In atmospheric science, Guanidine, N,N-dimethyl-, sulfate (2:1) is identified as a highly efficient stabilizer in sulfuric acid-driven new-particle formation. This study is crucial for understanding atmospheric chemistry and the mechanisms of particle formation at the molecular level (N. Myllys et al., 2018).

Biochemistry

In the field of biochemistry, the compound is involved in DNA damage studies, such as the guanine-specific modification of oligodeoxynucleotides through the autoxidation of sulfite, catalyzed by nickel(II) peptides. This research contributes to understanding the mechanisms of DNA damage and the role of different chemical agents (J. Muller et al., 1997).

Polymer Science

In polymer science, Guanidine, N,N-dimethyl-, sulfate (2:1) is used in the synthesis of guanidinium-functionalized polymer electrolytes via activated fluorophenyl-amine reactions. This application is significant for the development of anion exchange polymer electrolytes with controlled cation functionality (D. Kim et al., 2011).

Safety And Hazards

N,N-dimethylguanidine sulfate is classified as hazardous under the Hazardous Products Regulations (SOR/2015-17) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of N,N-dimethylguanidine sulfate research could involve exploring its potential applications in various fields such as pharmaceuticals, agrochemicals, and technical products . Additionally, further studies could focus on improving the synthesis process and exploring its mechanism of action.

properties

IUPAC Name

1,1-dimethylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H9N3.H2O4S/c2*1-6(2)3(4)5;1-5(2,3)4/h2*1-2H3,(H3,4,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCHFHVDZCPIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N.CN(C)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6145-42-2 (Parent)
Record name N,N-dimethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5060512
Record name N,N-Dimethylguanidinium sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanidine, N,N-dimethyl-, sulfate (2:1)

CAS RN

598-65-2
Record name N,N-dimethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N,N-dimethyl-, sulfate (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethylguanidinium sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylguanidinium sulphate (2:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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